molecular formula C10H10O3 B13516333 3-Oxatetracyclo[5.2.1.1^{5,8}.0^{1,5}]undecane-2,4-dione

3-Oxatetracyclo[5.2.1.1^{5,8}.0^{1,5}]undecane-2,4-dione

Katalognummer: B13516333
Molekulargewicht: 178.18 g/mol
InChI-Schlüssel: IRJFKGASHPORAG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Oxatetracyclo[5.2.1.1{5,8}.0{1,5}]undecane-2,4-dione is a complex organic compound with the molecular formula C10H10O3 and a molecular weight of 178.1846 g/mol . This compound is characterized by its unique tetracyclic structure, which includes multiple ring systems and an oxo group. It is used in various scientific research applications due to its interesting chemical properties and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Oxatetracyclo[5.2.1.1{5,8}.0{1,5}]undecane-2,4-dione can be achieved through several methods. One common approach involves the iodolactonization of cyclic imides derived from norbornene . Another method includes the hydrolysis of epoxycarbamates in phosphate buffer . These reactions typically require specific conditions such as controlled temperatures and the presence of catalysts to ensure the desired product is obtained with high purity.

Industrial Production Methods

While detailed industrial production methods for this compound are not widely documented, it is likely that large-scale synthesis would involve optimization of the laboratory methods mentioned above. This would include scaling up the reactions, ensuring consistent quality control, and possibly using continuous flow reactors to enhance efficiency and yield.

Analyse Chemischer Reaktionen

Types of Reactions

3-Oxatetracyclo[5.2.1.1{5,8}.0{1,5}]undecane-2,4-dione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxo derivatives.

    Reduction: Reduction reactions can lead to the formation of alcohols or other reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes the use of catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxo derivatives, while reduction could produce alcohols. Substitution reactions can result in a variety of substituted tetracyclic compounds.

Wissenschaftliche Forschungsanwendungen

3-Oxatetracyclo[5.2.1.1{5,8}.0{1,5}]undecane-2,4-dione has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a subject of interest in biochemical studies, particularly in understanding enzyme interactions.

    Medicine: Research is ongoing into its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes.

Wirkmechanismus

The mechanism by which 3-Oxatetracyclo[5.2.1.1{5,8}.0{1,5}]undecane-2,4-dione exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s tetracyclic structure allows it to fit into specific binding sites, influencing biochemical pathways. The exact pathways and molecular targets can vary depending on the specific application and the environment in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-Oxatetracyclo[5.2.1.1{5,8}.0{1,5}]undecane-2,4-dione is unique due to its specific tetracyclic structure, which imparts distinct chemical properties and reactivity. Compared to similar compounds, it offers unique opportunities for research and application in various fields, making it a valuable compound for scientific exploration.

Eigenschaften

Molekularformel

C10H10O3

Molekulargewicht

178.18 g/mol

IUPAC-Name

3-oxatetracyclo[5.2.1.15,8.01,5]undecane-2,4-dione

InChI

InChI=1S/C10H10O3/c11-7-9-1-5-2-10(9,8(12)13-7)4-6(5)3-9/h5-6H,1-4H2

InChI-Schlüssel

IRJFKGASHPORAG-UHFFFAOYSA-N

Kanonische SMILES

C1C2CC34C1(CC2C3)C(=O)OC4=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.